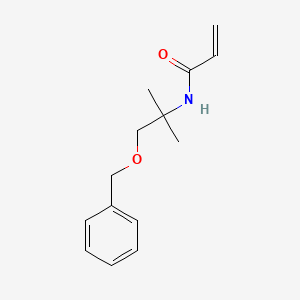
N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is commonly referred to as SGT-263 and is known for its potential use in scientific research. SGT-263 is a highly potent compound that has been shown to have a range of biochemical and physiological effects on the human body.
作用机制
SGT-263 acts on the endocannabinoid system in the brain, which is involved in regulating various physiological processes, including pain, mood, appetite, and memory. The compound binds to the CB1 and CB2 receptors in the brain, which are responsible for the effects of cannabinoids on the body. SGT-263 has been shown to have a high affinity for these receptors, making it a potent compound that can produce a range of effects on the human body.
Biochemical and Physiological Effects:
SGT-263 has been shown to produce a range of biochemical and physiological effects on the human body. These effects include increased heart rate, decreased appetite, altered mood, and changes in perception. The compound has also been shown to have analgesic properties, making it a potential treatment for chronic pain. SGT-263 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
The advantages of using SGT-263 in lab experiments include its high potency and ability to interact with the cannabinoid receptors in the brain. The compound can produce a range of effects on the human body, making it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids. However, the limitations of using SGT-263 in lab experiments include its high potency, which can make it difficult to control the dosage and produce consistent results. The compound is also highly regulated, making it difficult to obtain for research purposes.
未来方向
There are several future directions for the study of SGT-263. One direction is to further explore the mechanism of action of the compound and its effects on the endocannabinoid system. Another direction is to investigate the potential medical applications of SGT-263, including its use as a treatment for chronic pain, epilepsy, and cancer. Additionally, future research could focus on developing new synthetic cannabinoids that have fewer side effects and are more effective in treating medical conditions.
In conclusion, SGT-263 is a highly potent compound that has potential applications in scientific research. The synthesis method of SGT-263 is complex, and the compound has a range of biochemical and physiological effects on the human body. While there are advantages and limitations to using SGT-263 in lab experiments, there are several future directions for the study of this compound, including further exploration of its mechanism of action and potential medical applications.
合成方法
The synthesis of SGT-263 involves the reaction of 2-methyl-1-phenylpropan-2-amine with 4-cyano-1H-indole in the presence of a Lewis acid catalyst. The resulting product is then reacted with prop-2-enoyl chloride to yield SGT-263. The synthesis method of SGT-263 is complex and requires skilled chemists to produce the compound.
科学研究应用
SGT-263 has potential applications in scientific research due to its high potency and ability to interact with the cannabinoid receptors in the brain. The compound can be used to study the effects of synthetic cannabinoids on the human body and to understand the mechanisms of action of these compounds. SGT-263 can also be used to develop new treatments for various medical conditions, including chronic pain, epilepsy, and cancer.
属性
IUPAC Name |
N-(2-methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-13(16)15-14(2,3)11-17-10-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKAXLTXHVPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

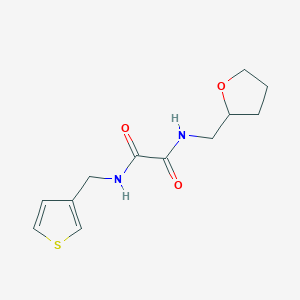
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
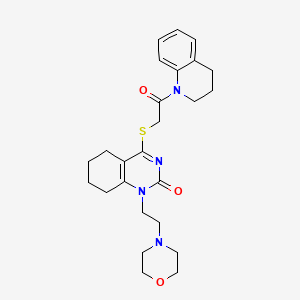
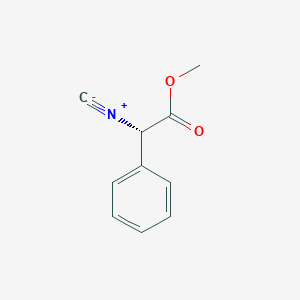
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)
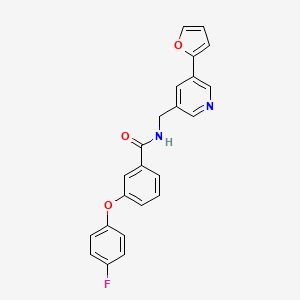
![1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane](/img/structure/B2866450.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

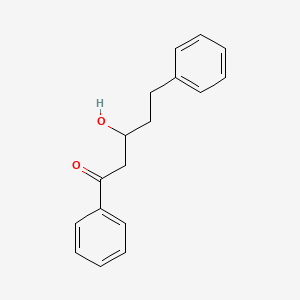

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)